3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2
Description
Contextualization of Deuterium-Labeled Analogues in Contemporary Chemical Research
Deuterium-labeled compounds, in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612) (²H or D), are indispensable in contemporary scientific investigation. researchgate.netasm.org This isotopic substitution, while minimally altering the fundamental chemical properties and spatial arrangement of a molecule, introduces a significant mass change. asm.org This difference in mass is the foundation of the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. asm.orgnih.gov Consequently, more energy is required to break a C-D bond, often resulting in a slower reaction rate for processes involving the cleavage of this bond. nih.govnih.gov
This phenomenon is expertly exploited in various fields. In pharmaceutical research, deuteration can strategically slow down drug metabolism, potentially enhancing a drug's pharmacokinetic profile. asm.org In mechanistic studies, the KIE helps to elucidate the rate-determining steps of chemical reactions. nih.gov Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis using mass spectrometry, providing a clear and unambiguous signal separate from their non-labeled counterparts. nih.gov They also serve as powerful tracers for tracking the metabolic fate of molecules in biological and environmental systems. nih.gov
Rationale for Deuterium Labeling at the 2,6-Positions in 3,5-Dibromo-4-hydroxybenzonitrile
The specific placement of deuterium atoms at the 2 and 6 positions of the 3,5-Dibromo-4-hydroxybenzonitrile ring is a calculated decision rooted in the compound's known metabolic pathways and its primary application as an analytical standard. The parent compound, Bromoxynil (B128292), is a widely used herbicide. google.com Its degradation in the environment and in biological systems can occur through several routes, including the transformation of the nitrile group and reductive dehalogenation. nih.govnih.govacs.orgnih.gov
Reductive dehalogenation, the removal of the bromine atoms at the 3 and 5 positions, is a significant anaerobic degradation pathway. researchgate.netasm.orgnih.govnih.govnih.gov The positions ortho to these bromine atoms (the 2 and 6 positions) are electronically activated and potential sites for metabolic attack, such as hydroxylation, which could precede or occur in conjunction with dehalogenation. By replacing the hydrogen atoms at these vulnerable positions with deuterium, the resulting C-D bonds are significantly stronger than the original C-H bonds.
This increased bond strength due to the kinetic isotope effect makes 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 more resistant to metabolic degradation at these sites. This enhanced stability is crucial for its role as an internal standard in analytical methods. An ideal internal standard should mimic the chemical behavior of the analyte during sample preparation and analysis but be clearly distinguishable by the detector, in this case, by its higher mass. By minimizing its own degradation, the deuterated analogue ensures more accurate and reliable quantification of the parent Bromoxynil in complex environmental and biological samples.
Overview of Key Research Domains Utilizing this compound
The primary application of this compound lies in the field of analytical chemistry , where it serves as a robust internal standard for the quantification of Bromoxynil. nih.gov Its use is particularly critical in environmental monitoring programs that assess the presence and concentration of herbicides in soil, water, and agricultural products. nih.govnih.gov The use of a stable, isotopically labeled internal standard is essential for correcting for analyte loss during sample extraction and for matrix effects in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
In environmental fate and metabolism studies , this deuterated compound is an invaluable tool. Researchers can "spike" environmental samples with a known concentration of the labeled Bromoxynil to trace its movement, persistence, and transformation under various conditions. nih.govacs.org By comparing the degradation pathways of the labeled and unlabeled compounds, scientists can gain a more precise understanding of the environmental impact and breakdown of this herbicide. acs.org For instance, studies on the microbial degradation of Bromoxynil under both aerobic and anaerobic conditions have identified different transformation products, and the use of labeled standards helps to accurately quantify these metabolites. nih.govacs.orgnih.gov
Finally, in toxicological research , while direct administration is not the focus, the accurate measurement of Bromoxynil in biological tissues and fluids is paramount. nih.gov The use of this compound as an internal standard allows for precise quantification, which is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of the herbicide and assessing its potential risks.
| Property | Value |
| Chemical Formula | C₇HD₂Br₂NO |
| Molecular Weight | 277.9 g/mol |
| Synonyms | Bromoxynil-D2 |
| CAS Number | 1219798-95-4 |
| Appearance | Solid |
Structure
3D Structure
Properties
Molecular Formula |
C7H3Br2NO |
|---|---|
Molecular Weight |
278.92 g/mol |
IUPAC Name |
3,5-dibromo-2,6-dideuterio-4-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H/i1D,2D |
InChI Key |
UPMXNNIRAGDFEH-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)O)Br)[2H])C#N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation and Analogues
Strategies for Site-Specific Deuterium (B1214612) Labeling
The selective placement of deuterium atoms within a molecule is crucial for its intended application. Various strategies have been developed to achieve site-specific deuterium labeling, particularly in aromatic systems.
Deuteration during Aromatic Substitution Reactions
Aromatic substitution reactions provide a direct avenue for the incorporation of deuterium. In the context of phenol derivatives, the hydroxyl group strongly activates the aromatic ring towards electrophilic substitution at the ortho and para positions. This inherent reactivity can be harnessed to introduce deuterium at these specific sites. stackexchange.com Acid-catalyzed hydrogen-deuterium (H/D) exchange is a common method where a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), serves as the deuterium source. nih.govyoutube.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where a deuterium cation (D⁺) attacks the electron-rich aromatic ring. youtube.com For phenols, this attack preferentially occurs at the positions ortho and para to the hydroxyl group. stackexchange.comresearchgate.net The stability of the resulting intermediate carbocation dictates the regioselectivity of the deuteration.
Application of Deuterated Solvents and Reagents
Deuterated solvents and reagents are fundamental to the synthesis of isotopically labeled compounds. clearsynth.comsimsonpharma.com Deuterium oxide (D₂O) is a widely used and relatively inexpensive source of deuterium. tn-sanso.co.jp In many H/D exchange reactions, D₂O can act as both the solvent and the deuterium donor, often in the presence of an acid or base catalyst. simsonpharma.comtn-sanso.co.jp Other deuterated reagents, such as deuterated acids and deuterated reducing agents, provide alternative pathways for deuterium incorporation. simsonpharma.combeilstein-journals.org The choice of the deuterated solvent or reagent depends on the specific reaction conditions and the desired labeling pattern. clearsynth.com For instance, using deuterated solvents in transition metal-catalyzed reactions can lead to the incorporation of deuterium into the target molecule. google.com
Optimized Synthesis of 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2
The synthesis of this compound can be approached through several routes, each with its own advantages and considerations. These methods can be broadly categorized into those that integrate deuterium during the bromination step and those that perform deuteration after the dibrominated scaffold has been formed.
Eco-Friendly Bromination Approaches with Deuterium Integration
Modern synthetic chemistry emphasizes the development of environmentally benign methods. Eco-friendly bromination techniques often utilize safer brominating agents and aqueous reaction media. researchgate.net One such approach involves the in situ generation of the brominating species from a mixture of bromide and bromate salts in an acidic aqueous solution. google.comgoogle.com This method avoids the use of hazardous elemental bromine. google.com To synthesize the deuterated analog, this reaction can be performed in a deuterated medium, such as D₂O with a deuterated acid (e.g., DCl or D₂SO₄). The 4-hydroxybenzonitrile starting material would first undergo H/D exchange at the ortho positions in the deuterated acidic medium, followed by bromination at the same positions. This one-pot approach offers an efficient and greener route to the desired deuterated compound.
| Reagent System | Solvent | Conditions | Yield | Purity |
| Bromide/Bromate | Water | Room Temperature | 91-99% | >99% |
This table presents data for the non-deuterated synthesis, which serves as a basis for the deuterated adaptation. google.com
Classical Bromination and Subsequent Deuteration Strategies
A more traditional approach involves the initial synthesis of 3,5-dibromo-4-hydroxybenzonitrile followed by a separate deuteration step. The bromination of 4-hydroxybenzonitrile can be achieved using various brominating agents, including elemental bromine in a suitable solvent. google.com Once the dibrominated compound is obtained, deuteration of the remaining aromatic protons at positions 2 and 6 can be accomplished through acid-catalyzed H/D exchange. This typically involves heating the dibrominated compound in the presence of a strong deuterated acid and a deuterium source like D₂O. nih.govresearchgate.net This two-step process allows for more control over each reaction but may be less atom-economical compared to a one-pot method.
| Deuteration Method | Reagents | Conditions |
| Acid-Catalyzed H/D Exchange | CF₃COOD | 110°C, 16h |
| High Temperature/Dilute Acid (HTDA) | D₂O/DCl | High Temperature |
This table outlines general conditions for the deuteration of aromatic compounds, which can be applied to 3,5-dibromo-4-hydroxybenzonitrile. stackexchange.comnih.gov
Microwave-Assisted Synthetic Routes for Deuterated Analogues
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. tn-sanso.co.jpresearchgate.net The application of microwave irradiation can significantly reduce reaction times and improve yields in deuteration reactions. researchgate.netfigshare.com For the synthesis of this compound, a microwave-assisted H/D exchange on the pre-synthesized dibrominated compound could be a highly efficient method. tn-sanso.co.jp This would involve subjecting a solution of 3,5-dibromo-4-hydroxybenzonitrile in a deuterated solvent, such as D₂O or DMF-d₇, with a suitable catalyst to microwave irradiation. tn-sanso.co.jpresearchgate.net This approach offers a rapid and efficient means of achieving high levels of deuterium incorporation. figshare.com
| Method | Reagents | Conditions | Deuterium Incorporation |
| Microwave-Assisted H/D Exchange | t-BuOK/DMF-d₇ | 1h Microwave Irradiation | >98% |
This table provides an example of high deuterium incorporation in an aromatic compound using microwave assistance, demonstrating the potential of this technique. researchgate.netfigshare.com
Synthesis of Related Halogenated Benzonitrile (B105546) Derivatives for Comparative Mechanistic Studies
The synthesis of a series of halogenated 4-hydroxybenzonitrile derivatives is crucial for comparative mechanistic studies, providing insights into reaction pathways, substituent effects, and the influence of isotopic labeling. These studies often rely on versatile and well-established synthetic methodologies, such as the Sandmeyer reaction, which allows for the introduction of a nitrile group onto an aromatic ring.
A plausible and efficient route for the synthesis of various halogenated 4-hydroxybenzonitriles commences with appropriately substituted anilines. The Sandmeyer reaction, a cornerstone in aromatic chemistry since its discovery in 1884, facilitates the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate. wikipedia.orgnih.gov This method is particularly advantageous due to its broad substrate scope and tolerance of various functional groups.
For instance, the synthesis of 3,5-dichloro-4-hydroxybenzonitrile can be initiated from 2,6-dichloro-4-aminophenol. This starting material undergoes diazotization in the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. Subsequent treatment with a cyanide source, typically copper(I) cyanide, affords the desired 3,5-dichloro-4-hydroxybenzonitrile. A similar strategy can be employed for the synthesis of the dibromo analogue, starting from 2,6-dibromo-4-aminophenol.
The synthesis of the non-deuterated parent compound, 3,5-dibromo-4-hydroxybenzonitrile, has been achieved with high purity and yield (91-99%) from 4-hydroxybenzonitrile using an environmentally friendly brominating agent composed of a 2:1 molar ratio of bromide to bromate salts in an aqueous acidic medium at room temperature. google.com This method avoids the use of hazardous liquid bromine and carcinogenic solvents. google.com
To investigate the kinetic isotope effect and elucidate reaction mechanisms, the synthesis of isotopically labeled compounds such as this compound is of significant interest. A potential synthetic approach would involve the deuteration of a suitable precursor. For example, 3,5-dibromo-4-hydroxybenzonitrile could be subjected to a deuterium exchange reaction. Given the activating nature of the hydroxyl group and the deactivating effect of the bromine and cyano groups, direct deuteration might be challenging. A more feasible route could involve the deuteration of a precursor like 4-aminophenol, followed by bromination and the Sandmeyer reaction.
The following table outlines the synthetic routes for a series of halogenated 4-hydroxybenzonitrile derivatives, providing a basis for comparative studies.
| Starting Material | Reagents and Conditions | Product |
| 2,6-Dichloro-4-aminophenol | 1. NaNO₂, HCl, 0-5 °C2. CuCN | 3,5-Dichloro-4-hydroxybenzonitrile |
| 2,6-Dibromo-4-aminophenol | 1. NaNO₂, HBr, 0-5 °C2. CuCN | 3,5-Dibromo-4-hydroxybenzonitrile |
| 4-Hydroxybenzonitrile | KBr, KBrO₃, H₂SO₄, H₂O, 25-35 °C | 3,5-Dibromo-4-hydroxybenzonitrile |
| 2-Chloro-4-aminophenol | 1. NaNO₂, HCl, 0-5 °C2. CuCN | 3-Chloro-4-hydroxybenzonitrile |
| 2-Bromo-4-aminophenol | 1. NaNO₂, HBr, 0-5 °C2. CuCN | 3-Bromo-4-hydroxybenzonitrile (B56826) |
| 4-Aminophenol-2,6-D₂ | 1. Br₂2. NaNO₂, HBr, 0-5 °C3. CuCN | 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D₂ (Proposed) |
The synthesis of unsymmetrical di- and tri-substituted analogues can also be envisioned through multi-step sequences involving selective halogenation and functional group transformations, further expanding the library of compounds for detailed mechanistic evaluation. The yields and purities of these reactions are typically high, and the products can be characterized using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. google.com
Advanced Spectroscopic Characterization and Analytical Techniques
Application of High-Resolution Mass Spectrometry for Isotopic Purity and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for the analysis of isotopically labeled compounds. It provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and confirmation of successful deuterium (B1214612) incorporation.
Direct Analysis in Real Time (DART) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the rapid analysis of solid and liquid samples with minimal preparation. nationalmaglab.orgresearchgate.net DART is an ambient ionization method where a heated stream of metastable gas (typically helium or nitrogen) desorbs and ionizes analytes from a surface in the open air. utoronto.ca This "soft" ionization technique typically produces protonated molecules [M+H]⁺ in positive-ion mode or deprotonated molecules [M-H]⁻ in negative-ion mode, with minimal fragmentation. utoronto.ca
For 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2, DART-HRMS offers several advantages:
Speed and Simplicity : Analysis requires little to no sample preparation, enabling high-throughput screening. nih.gov
Accurate Mass Measurement : When coupled with an analyzer like a time-of-flight (TOF) or Orbitrap, DART provides ultrahigh mass resolution and accuracy. nationalmaglab.org This is critical for confirming the presence of the two deuterium atoms by differentiating the mass of the deuterated compound from its non-deuterated counterpart and other potential impurities.
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Description |
|---|---|---|---|
| [M] | C₇H¹D₂⁷⁹Br₂NO | 278.8758 | Calculated exact mass for the molecule with the most abundant isotopes of H, C, N, O and Br, plus two deuterium atoms. |
| [M-H]⁻ | C₇D₂⁷⁹Br₂NO⁻ | 277.8680 | Deprotonated molecular ion, commonly observed in negative-mode mass spectrometry. The accurate mass confirms both the elemental composition and the presence of two deuterium atoms. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Elucidation
NMR spectroscopy is the most definitive method for determining the exact location of deuterium atoms within a molecule. By comparing the spectra of the deuterated compound with its non-deuterated analog, the sites of isotopic substitution can be unambiguously identified.
In the ¹H-NMR spectrum of this compound, the most telling evidence of successful deuteration is the absence of proton signals corresponding to the 2 and 6 positions of the benzene (B151609) ring. While the parent compound, Bromoxynil (B128292), would show a singlet for the two equivalent aromatic protons at H-2 and H-6, the deuterated version will lack this signal entirely. The spectrum would be simplified, primarily showing the signal for the hydroxyl (-OH) proton, which can be exchanged with D₂O for confirmation.
In ¹³C-NMR, the carbons directly bonded to deuterium (C-2 and C-6) exhibit distinct changes. The signals for these carbons will show a significant decrease in intensity and will be split into a multiplet (typically a 1:1:1 triplet) due to the one-bond carbon-deuterium coupling (¹J_C-D). Furthermore, deuterium substitution causes small upfield shifts (isotope shifts) on the attached carbons and, to a lesser extent, on adjacent carbons. nih.gov
| Nucleus | Compound | Expected Chemical Shift (δ) and Multiplicity | Comments |
|---|---|---|---|
| ¹H | Bromoxynil | ~7.8 ppm (singlet, 2H) | Aromatic protons at C-2 and C-6. |
| This compound | Signal absent | Confirms deuteration at positions 2 and 6. | |
| ¹³C | Bromoxynil | C-2/C-6 signal is a singlet. | Standard aromatic carbon signal. |
| This compound | C-2/C-6 signal is a low-intensity multiplet (triplet). | Signal split by ¹J_C-D coupling; experiences an isotopic upfield shift. |
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is used to confirm the substitution pattern by showing correlations between protons and carbons that are two or three bonds apart. For instance, a correlation between the hydroxyl proton and carbons C-3, C-4, and C-5 would help confirm the connectivity around the hydroxyl group.
HSQC (Heteronuclear Single Quantum Coherence) : While less informative for this specific deuterated compound due to the lack of aromatic C-H bonds, it would definitively show the absence of one-bond correlations for the C-2 and C-6 positions.
Conformational Analysis : Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of atoms. However, for a relatively rigid planar molecule like this, their primary use would be to further confirm the substitution pattern rather than detailing complex conformational equilibria. The use of DFT (Density Functional Theory) computations can supplement experimental NMR data to predict chemical shifts and coupling constants, further strengthening structural assignments. mestrelab.com
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the context of this compound, these methods provide direct evidence of deuteration and confirm the presence of key functional groups.
The most significant spectral change upon deuteration is the appearance of C-D stretching and bending vibrations, which occur at lower frequencies than their C-H counterparts due to the heavier mass of deuterium. capes.gov.br
Key expected vibrational modes include:
O-H Stretch : A broad band typically in the region of 3200-3600 cm⁻¹.
C-D Stretch : A sharp band expected around 2200-2300 cm⁻¹, a region that is typically clear of other fundamental vibrations. This is a hallmark of deuteration on an aromatic ring.
C≡N Stretch : A strong, sharp absorption band around 2230 cm⁻¹, characteristic of the nitrile group. frontiersin.orgnih.gov
C-Br Stretch : Found in the lower frequency (fingerprint) region, typically below 700 cm⁻¹.
| Vibrational Mode | Functional Group / Bond | Expected Frequency Range (cm⁻¹) | Spectroscopic Method |
|---|---|---|---|
| O-H Stretch | -OH | 3200 - 3600 | IR |
| C-D Stretch | Aromatic C-D | ~2250 | IR, Raman |
| C≡N Stretch | -C≡N | ~2230 | IR, Raman |
| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | IR, Raman |
| C-Br Stretch | -Br | 500 - 700 | IR, Raman |
Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Metabolite Identification in Research Studies
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment. In research, these methods, particularly when coupled with mass spectrometry, are vital for tracking the compound and its metabolites.
Purity Assessment : High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for quantifying the purity of this compound. keikaventures.comepa.gov A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile (B52724) and water mixture. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the hydroxyl group, to assess purity and confirm identity through the resulting mass spectrum. nih.gov
Metabolite Identification : this compound is an ideal internal standard for quantitative studies of Bromoxynil using the isotope dilution method. nih.gov When spiked into a biological or environmental sample, it co-elutes with the non-deuterated Bromoxynil during chromatographic separation (e.g., by LC-MS). nih.gov Because the mass spectrometer can easily distinguish between the deuterated standard (M+2) and the analyte (M), precise quantification of the analyte is possible, even if there is sample loss during preparation. This deuterated standard is also invaluable for tracking the metabolic fate of Bromoxynil, as its degradation products will retain the mass difference, aiding in their identification. nih.gov For example, studies have identified 3,5-dibromo-4-hydroxybenzoic acid as a transformation product of Bromoxynil. nih.govnih.gov
| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV (e.g., 230 or 240 nm) nih.govnih.gov | Purity assessment, Quantification |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (EI mode) | Purity assessment, structural confirmation of volatile derivatives |
| LC-MS/MS | Reversed-Phase C18 or Phenyl Column nih.gov | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate | Tandem Mass Spectrometer (MS/MS) | Metabolite identification, use as an internal standard for quantification |
Solid State Structure and Intermolecular Interactions
Single-Crystal X-ray Diffraction Analysis of 3,5-Dibromo-4-hydroxybenzonitrile and Analogues
The analogous compound, 3,5-dichloro-4-hydroxybenzonitrile, and its solvates with benzene (B151609) and xylene have also been studied. These structures consistently show chain-like arrangements facilitated by strong hydrogen bonds. researchgate.net The diiodo derivative of 3,5-dibromo-4-hydroxybenzonitrile also exhibits similar structural motifs. researchgate.net
Investigation of Polymorphism and Crystallographic Isostructurality in Halogenated Benzonitriles
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Halogenated benzonitriles, in particular, have been shown to exhibit this phenomenon. researchgate.net
Two distinct polymorphs of 3,5-dibromo-4-hydroxybenzonitrile have been identified through single-crystal X-ray diffraction. researchgate.net These polymorphs, while having the same chemical composition, differ in their crystal packing and, consequently, their physical properties. The molecules in both polymorphs are organized into chains via hydrogen bonds. researchgate.net The primary distinction between the polymorphs lies in the way these chains are stacked relative to one another. researchgate.net
A remarkable feature observed in the crystal structures of 3,5-dibromo-4-hydroxybenzonitrile and its diiodo analogue is the phenomenon of two-dimensional isostructurality. researchgate.net This means that the two-dimensional sheets formed by the molecules are essentially identical in both the bromo and iodo compounds. researchgate.net These sheets possess an approximate p2gg two-dimensional symmetry. researchgate.net The polymorphism in these compounds arises from the different ways these isostructural sheets are stacked in the third dimension. researchgate.net
The table below summarizes the crystallographic data for the two polymorphs of 3,5-dibromo-4-hydroxybenzonitrile.
| Compound | Polymorph | Crystal System | Space Group | Key Feature |
| 3,5-Dibromo-4-hydroxybenzonitrile | I | - | - | Forms planar sheets with p2gg 2D symmetry. researchgate.net |
| 3,5-Dibromo-4-hydroxybenzonitrile | II | - | - | Different stacking arrangement of the same planar sheets. researchgate.net |
Elucidation of Supramolecular Synthons and Intermolecular Interactions
The stability and arrangement of molecules in the crystal lattice are governed by a variety of intermolecular interactions, which act as supramolecular synthons. In the case of 3,5-dibromo-4-hydroxybenzonitrile, hydrogen bonding and halogen bonding are the dominant forces.
The most prominent intermolecular interaction in the crystal structure of 3,5-dibromo-4-hydroxybenzonitrile is the hydrogen bond between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the nitrile group (-C≡N) of an adjacent molecule. researchgate.net This O-H···N-C interaction is a robust and highly directional hydrogen bond that links the molecules into infinite chains. researchgate.netnih.gov This type of hydrogen bonding is a common motif in the crystal structures of hydroxynitriles.
The interplay between the strong O-H···N-C hydrogen bonds forming the primary chains and the weaker but significant Br···Br halogen bonds that organize these chains into sheets is a classic example of how competing and cooperating intermolecular forces dictate the final crystal structure.
The table below lists the key intermolecular interactions and their roles in the crystal structure of 3,5-dibromo-4-hydroxybenzonitrile.
| Interaction Type | Atoms Involved | Role in Supramolecular Assembly | Reference |
| Hydrogen Bond | O-H···N-C | Formation of one-dimensional molecular chains. | researchgate.net |
| Halogen Bond | Br···Br | Linking of hydrogen-bonded chains into two-dimensional sheets. | researchgate.net |
Crystal Engineering Principles Applied to Halogenated Benzonitriles
The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. bohrium.com Halogenated benzonitriles, such as 3,5-Dibromo-4-hydroxybenzonitrile, serve as exemplary models for applying these principles due to their rigid molecular frameworks and multiple, distinct functional groups capable of forming predictable non-covalent interactions. The strategic assembly of these molecules in the crystalline state is governed by a hierarchy of interactions, primarily hydrogen bonds, halogen bonds, and π–π stacking. bohrium.comoup.com
The primary tool for directing the assembly of these molecules is the supramolecular synthon—a robust structural unit formed by specific and reliable intermolecular interactions. nih.gov For 3,5-Dibromo-4-hydroxybenzonitrile and its deuterated analog, the key functional groups that dictate solid-state architecture are the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the bromine (-Br) atoms.
Key Intermolecular Interactions:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the nitrogen atom of the nitrile group is a competent hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of a highly reliable O–H···N supramolecular synthon, which often plays a dominant role in the assembly of hydroxybenzonitriles. oup.com
Halogen Bonding (XB): The halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.govyoutube.com In this molecule, the bromine atoms act as halogen bond donors. The nitrogen of the nitrile group and the oxygen of the hydroxyl group can serve as halogen bond acceptors. nih.govrsc.org Interactions of the C–Br···N or C–Br···O type are significant in organizing molecules into one-, two-, or three-dimensional networks. rsc.orgrsc.org The strength and directionality of halogen bonds make them a powerful and distinct tool compared to the more ubiquitous hydrogen bond. nih.govnih.gov
In molecules containing multiple competing sites, a hierarchy of these interactions determines the final supramolecular structure. Often, the strong O–H···N hydrogen bond will form first, creating primary structural motifs like dimers or chains. These primary structures are then organized further by weaker but highly directional halogen bonds and less directional π-stacking and van der Waals forces. nih.govrsc.org
The specific compound, 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2, is structurally analogous to its non-deuterated parent. smolecule.com The isotopic substitution of hydrogen with deuterium (B1214612) at the C2 and C6 positions is not expected to alter the primary hydrogen or halogen bonding capabilities significantly. However, it can subtly influence weaker interactions, such as C-D···X contacts, and affect crystal packing through minor changes in molecular vibrations and polarizability.
The table below summarizes the potential roles of the functional groups in 3,5-Dibromo-4-hydroxybenzonitrile in forming supramolecular structures.
| Functional Group | Position | Potential Role in Intermolecular Interactions |
|---|---|---|
| Hydroxyl (-OH) | C4 | Strong Hydrogen Bond Donor, Halogen Bond Acceptor |
| Nitrile (-C≡N) | C1 | Hydrogen Bond Acceptor, Halogen Bond Acceptor |
| Bromo (-Br) | C3, C5 | Halogen Bond Donor |
| Aromatic Ring | - | π–π Stacking Interactions |
The following table details the characteristics of the principal intermolecular synthons relevant to the crystal engineering of halogenated hydroxybenzonitriles. The interaction energies and geometries are representative values derived from studies of analogous systems. nih.govbeilstein-journals.org
| Interaction Synthon | Description | Typical Geometry | Relative Strength (kcal/mol) |
|---|---|---|---|
| O–H···N | Hydrogen bond between hydroxyl and nitrile groups | Angle ≈ 180° | Strong (5-10) |
| C–Br···N | Halogen bond between bromine and nitrile nitrogen | Angle ≈ 180° | Moderate (2-5) |
| C–Br···O | Halogen bond between bromine and hydroxyl oxygen | Angle ≈ 180° | Moderate (2-4) |
| C–Br···Br | Type II halogen bond between two bromine atoms | Angles ≈ 180° and ≈ 90° | Weak-Moderate (1-3) |
| π–π Stacking | Interaction between aromatic rings | Interplanar distance ≈ 3.4 Å | Weak (1-2) |
By understanding and exploiting the interplay of these specific interactions, it is possible to guide the self-assembly of molecules like this compound into crystalline materials with predictable packing and potentially novel physicochemical properties. oup.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. These calculations provide a basis for understanding the geometry, stability, and reactivity of 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2.
The first step in most DFT studies is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable structure. The molecule consists of a planar benzene (B151609) ring substituted with two bromine atoms, a hydroxyl group, a nitrile group, and two deuterium (B1214612) atoms. The isotopic substitution of protium (B1232500) with deuterium at the 2 and 6 positions results in a negligible difference in the optimized molecular geometry compared to its non-deuterated counterpart, bromoxynil (B128292). The primary structure remains a planar aromatic ring, as this configuration maximizes electron delocalization and stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates higher reactivity. researchgate.net
From the energies of the HOMO and LUMO, several molecular reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors offer a theoretical framework for predicting how the molecule will interact with other chemical species.
Table 1: Molecular Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. researchgate.net |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. High values indicate stability. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. High values suggest the molecule is a good electron acceptor. |
| Electronegativity (χ) | (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to high hardness. researchgate.net |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |
DFT functionals such as B3LYP and ωB97XD are commonly employed to calculate these values, with studies showing that range-separated functionals like ωB97XD can provide more accurate predictions of the HOMO-LUMO gap. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While DFT calculations are excellent for static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would model its movements and interactions with surrounding solvent molecules (e.g., water) or a biological environment, such as a protein binding site. This allows for the investigation of solvation effects, conformational flexibility, and the transport properties of the molecule, which are critical for understanding its environmental fate and biological interactions. nih.gov
Quantum Chemical Studies of Isotopic Effects (Kinetic and Equilibrium Isotope Effects)
The substitution of hydrogen with deuterium in this compound is the defining feature of this isotopologue. Quantum chemical calculations can predict the impact of this isotopic labeling. The primary difference between a C-H and a C-D bond is the vibrational frequency, as the heavier deuterium atom causes the bond to vibrate more slowly. The zero-point vibrational energy of a C-D bond is lower than that of a C-H bond, making the C-D bond stronger and more difficult to break.
This difference can lead to a kinetic isotope effect (KIE) if the C-H (or C-D) bond is broken in the rate-determining step of a reaction. In the context of its herbicidal action or environmental degradation, if the cleavage of the C-H bonds at positions 2 and 6 is part of the metabolic pathway, the deuterated compound would be expected to react more slowly than its non-deuterated counterpart. nih.gov Quantum chemical models can calculate the magnitude of this KIE, providing insight into reaction mechanisms. Equilibrium isotope effects (EIEs), which affect the position of chemical equilibria, can also be studied but are generally smaller than KIEs.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Derivatives.nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. For herbicides like bromoxynil and its derivatives, these models are invaluable for designing new, more effective, or safer compounds. nih.gov
SAR studies on related benzonitrile (B105546) herbicides would analyze how changes in the type and position of substituents on the benzene ring affect their herbicidal potency. For instance, the number and position of halogen atoms, the nature of the group at position 4 (hydroxyl vs. other groups), and the presence of the nitrile group are all critical features for its biological activity as a photosynthesis inhibitor. nih.gov QSAR models take this a step further by creating mathematical equations that quantitatively link physicochemical properties (descriptors) to activity, allowing for the prediction of the activity of novel, unsynthesized compounds.
Table 2: Hypothetical Structure-Activity Relationship (SAR) for Bromoxynil Derivatives
| Position on Benzene Ring | Substituent | Impact on Herbicidal Activity |
| 1 | Cyano Group (-CN) | Essential for activity; acts as an electron-withdrawing group. |
| 2, 6 | Bromine (-Br) | Large, electron-withdrawing groups at these positions are crucial for high potency. Substitution with smaller halogens (e.g., -Cl) or other groups typically reduces activity. |
| 4 | Hydroxyl Group (-OH) | The phenolic hydroxyl group is important for binding to the target site in photosystem II. Esterification of this group can create pro-herbicides that are hydrolyzed to the active form. nih.gov |
Theoretical Insights into Degradation Mechanisms
Computational chemistry and theoretical investigations provide fundamental insights into the degradation pathways of this compound. By modeling the electronic structure and energetics of the molecule and its interactions with reactive species, researchers can predict the most likely transformation routes and the kinetic favorability of different degradation reactions. These theoretical studies are particularly valuable for understanding the influence of isotopic labeling, such as the deuteration at the 2 and 6 positions of the phenyl ring, on the degradation mechanisms.
Theoretical studies on the non-deuterated analogue, bromoxynil, have laid the groundwork for understanding the degradation of its deuterated counterpart. The primary degradation pathways investigated computationally include reactions initiated by hydroxyl radicals (•OH) and ozone (O₃). The insights from these studies allow for inferences on how the presence of deuterium at the C2 and C6 positions would modulate the degradation kinetics and mechanisms, primarily through the kinetic isotope effect (KIE).
A significant theoretical investigation into the atmospheric degradation of bromoxynil initiated by hydroxyl radicals was conducted using density functional theory (DFT) at the M06-2X/6-311++G(d,p) level of theory. rsc.org This study identified two primary initial reaction types: OH addition to the aromatic ring and H-atom abstraction from the hydroxyl group and the C-H bonds of the ring. The deuteration at positions 2 and 6 directly impacts the H-atom abstraction from the aromatic ring at these specific sites.
The reaction of bromoxynil with hydroxyl radicals can proceed via several pathways, leading to the formation of different intermediates. The relative energies of the reactants, transition states, and products determine the most favorable pathway. For the deuterated compound, the energy barrier for the abstraction of a deuterium atom from the C2 or C6 position is expected to be higher than that for a hydrogen atom due to the primary kinetic isotope effect. This would make the abstraction from the deuterated positions less favorable compared to other available reaction channels.
| Reaction Pathway | Description | Calculated Energy Barrier (kcal/mol) for Bromoxynil rsc.org | Expected Impact of Deuteration at C2 and C6 |
|---|---|---|---|
| OH Addition | Addition of •OH to the C2/C6 positions of the aromatic ring. | -1.8 | Minor secondary kinetic isotope effect. |
| H-atom Abstraction (from OH group) | Abstraction of the hydrogen atom from the phenolic hydroxyl group. | 6.9 | No direct impact. |
| H-atom Abstraction (from C-H) | Abstraction of a hydrogen atom from the C2 or C6 position of the aromatic ring. | Not explicitly provided, but generally higher than OH addition. | Significant primary kinetic isotope effect, leading to a much higher energy barrier and reduced reaction rate for this pathway. |
Another crucial degradation pathway that has been theoretically investigated is the reaction with ozone in the liquid phase. researchgate.net Using high-level quantum chemical calculations, it was determined that the ozonation of bromoxynil follows the Criegee mechanism, where ozone adds to the double bonds of the benzene ring to form primary ozonides. The study identified that the addition of ozone to the C3=C4, C4=C5, and C5=C6 bonds of the bromoxynil ring are the predominant initial steps.
The deuteration at positions 2 and 6 is not expected to have a primary kinetic isotope effect on the ozone addition to the C-C double bonds of the aromatic ring, as the C-D bonds are not broken in the rate-determining step of this mechanism. However, a small secondary kinetic isotope effect might be observed. The subsequent reactions of the resulting Criegee intermediates could potentially involve the C-D bonds, which would then be subject to a primary kinetic isotope effect.
| Reaction | Description | Activation Gibbs Free Energy (ΔG≠) (kcal/mol) | Reaction Gibbs Free Energy (ΔG) (kcal/mol) |
|---|---|---|---|
| IM3 Formation | Ozone addition to the C3=C4 bond | 16.3 | -23.7 |
| IM4 Formation | Ozone addition to the C4=C5 bond | 15.2 | -25.2 |
| IM5 Formation | Ozone addition to the C5=C6 bond | 16.3 | -23.7 |
Mechanistic Studies of Chemical Reactivity and Isotopic Effects
Hydrolysis Mechanisms of the Nitrile Group under Varied Conditions
The nitrile group of 3,5-Dibromo-4-hydroxybenzonitrile is susceptible to hydrolysis, converting it to a carboxylic acid. This transformation can occur through both biological and chemical pathways.
Under specific laboratory conditions, the nitrile can be hydrolyzed to an amide using concentrated sulfuric acid. nih.gov However, a more environmentally relevant pathway is microbial degradation. Certain soil actinobacteria, such as Rhodococcus rhodochrous PA-34, Rhodococcus sp. NDB 1165, and Nocardia globerula NHB-2, possess nitrilase enzymes that catalyze the hydrolysis of benzonitrile (B105546) herbicides. researchgate.net These microorganisms can eliminate 3,5-Dibromo-4-hydroxybenzonitrile from reaction mixtures, converting it into 3,5-dibromo-4-hydroxybenzoic acid. researchgate.netresearchgate.net
Studies comparing the hydrolysis rates of different halogenated benzonitriles by these bacteria have shown that the nature of the halogen substituent significantly influences the reaction rate. The conversion rates generally decrease with increasing size of the halogen atom. For instance, after a 5-hour incubation period, the conversion of bromoxynil (B128292) was between 70-90%, whereas ioxynil (B1672095) (the diiodo analogue) was only 30-51% hydrolyzed. researchgate.net Full conversion of bromoxynil was observed in all strains after 20 hours. researchgate.net
Interactive Table: Microbial Hydrolysis of Halogenated Benzonitriles
Users can sort the data by clicking on the column headers.
| Compound | Halogen Substituent | Hydrolysis after 5 hours (%) | Hydrolysis after 20 hours (%) | Primary Product |
| Chloroxynil | Chlorine | 92-100 | ~100 | 3,5-dichloro-4-hydroxybenzoic acid |
| Bromoxynil | Bromine | 70-90 | ~100 | 3,5-dibromo-4-hydroxybenzoic acid |
| Ioxynil | Iodine | 30-51 | ~60 | 3,5-diiodo-4-hydroxybenzoic acid |
Reductive Pathways and Electron Transfer Processes
Under anaerobic conditions, 3,5-Dibromo-4-hydroxybenzonitrile undergoes metabolic reductive dehalogenation. wikipedia.orgnih.gov This process involves the sequential removal of bromine atoms from the aromatic ring and is a key degradation pathway in environments with low oxygen content. wikipedia.org
The bacterium Desulfitobacterium chlororespirans has been identified as capable of using 3,5-Dibromo-4-hydroxybenzonitrile as an electron acceptor for growth, coupling the oxidation of lactate (B86563) to the reductive debromination of the herbicide. nih.govnih.govasm.orgresearchgate.net This metabolic process results in the stoichiometric conversion of the parent compound to 4-cyanophenol. nih.govresearchgate.net The degradation can proceed further, with 4-cyanophenol being transformed into phenol, which can ultimately be mineralized to carbon dioxide. nih.gov
The efficiency of this electron transfer process is notable. The doubling time for D. chlororespirans growth on 3,5-Dibromo-4-hydroxybenzonitrile was found to be 18.4 ± 5.2 hours, which is comparable to growth rates on other halogenated compounds. nih.govresearchgate.net
Interactive Table: Growth of D. chlororespirans via Reductive Dehalogenation
Users can sort the data by clicking on the column headers.
| Electron Acceptor | Initial Concentration (µM) | Product | Doubling Time (hours) |
| 3,5-Dibromo-4-hydroxybenzonitrile | 35-75 | 4-cyanophenol | 18.4 ± 5.2 |
| 3,5-Dibromo-4-hydroxybenzoate | 250-260 | 4-hydroxybenzoate | 11.9 ± 1.4 |
Degradation studies in various anaerobic enrichment cultures show that the compound (at 100 µM) is depleted within 20 to 30 days under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, but remains stable under denitrifying conditions. nih.gov During this process, transient metabolites such as bromocyanophenol and cyanophenol are observed. nih.gov
Investigating Electrophilic Aromatic Substitution and Halogen Exchange Reactions
The aromatic ring of 3,5-Dibromo-4-hydroxybenzonitrile is subject to electrophilic aromatic substitution, a fundamental reaction class for benzene (B151609) derivatives. libretexts.org The reactivity and orientation of substitution are governed by the existing substituents: the hydroxyl group (-OH) is a strong activating group and an ortho-, para-director, while the nitrile (-CN) and bromine (-Br) atoms are deactivating groups.
One studied example of electrophilic attack is the reaction with hydroxyl radicals (•OH) under atmospheric conditions. researchgate.net The electron-donating hydroxyl group facilitates the electrophilic addition of the •OH radical to the aromatic ring. researchgate.net
Halogen exchange reactions, which involve the replacement of one halogen atom with another, are also relevant. frontiersin.org These transformations, often catalyzed by metals like copper, nickel, or palladium, are synthetically important for modifying the reactivity of aryl halides. frontiersin.orgrsc.org For instance, a Finkelstein-type reaction could theoretically convert the less reactive C-Br bonds in 3,5-Dibromo-4-hydroxybenzonitrile to more reactive C-I bonds. frontiersin.org Conversely, a retro-Finkelstein reaction could replace bromine with chlorine. frontiersin.org While specific studies on halogen exchange starting with this compound are not detailed in the provided literature, the general principles of metal-catalyzed halogen exchange on aryl halides are well-established. rsc.org
Deuterium (B1214612) Isotope Effects in Reaction Kinetics and Selectivity
The replacement of hydrogen with its heavier isotope, deuterium, at specific positions on a molecule can significantly alter reaction rates if the carbon-hydrogen bond is broken in the rate-determining step of the reaction. libretexts.org This phenomenon is known as the kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). libretexts.org
The C-D bond is stronger than the C-H bond by approximately 5 kJ/mol. libretexts.orglibretexts.org Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed more slowly, resulting in a primary KIE (kH/kD) value that is typically greater than 1. libretexts.orglibretexts.org
For 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2, the deuterium atoms are located at the ortho positions relative to the hydroxyl group. An analysis of the reactions discussed in previous sections suggests the following:
Nitrile Hydrolysis: In the hydrolysis of the nitrile group to a carboxylic acid, the C-D bonds at the 2 and 6 positions are not broken. researchgate.net Therefore, a significant primary deuterium isotope effect would not be expected for this transformation. Any observed effect would be a minor secondary isotope effect.
Reductive Dehalogenation: The reductive removal of bromine atoms at the 3 and 5 positions also does not involve the cleavage of the C-D bonds at the 2 and 6 positions. nih.gov As with hydrolysis, one would predict a negligible primary KIE.
Electrophilic Aromatic Substitution: The outcome depends on the position of the electrophilic attack. For an electrophilic attack at the bromine- or nitrile-bearing carbons, no significant KIE related to the C-D bonds would occur. However, if a reaction were to cause the substitution of the deuterium atoms at the 2 or 6 positions, and if the cleavage of the C-D bond was the rate-determining step, a substantial primary isotope effect would be observed. libretexts.org
The study of such isotope effects is a powerful tool for elucidating reaction mechanisms. nih.gov For instance, observing a kH/kD ratio significantly greater than 1 for a reaction provides strong evidence that the C-H(D) bond is broken in the rate-limiting step. libretexts.orgnih.gov
Environmental Transformation Pathways and Biogeochemical Cycling
Photochemical Degradation Mechanisms in Aquatic Environments
In aquatic systems, the breakdown of bromoxynil (B128292) is significantly influenced by light. Photodegradation can occur through direct absorption of light or via indirect reactions with photochemically produced reactive species.
Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. Bromoxynil in aqueous solutions is subject to photolysis when exposed to sunlight, resulting in the formation of products such as 3-bromo-4-hydroxybenzonitrile (B56826) and 4-hydroxybenzonitrile. nih.gov The efficiency of this process is measured by the direct photolysis quantum yield (Φ), which is the ratio of moles of a substance degraded to the moles of photons absorbed.
Research has determined the direct photolysis quantum yield of aqueous bromoxynil at 307 nm to be 0.064 ± 0.001, with the reaction producing bromide ions. researchgate.netnih.gov In another study focusing on its ester form, bromoxynil octanoate (B1194180), the quantum yield was determined to be 0.060 moles degraded per Einstein under pH 5 conditions. regulations.gov When bromoxynil is adsorbed onto silica (B1680970) nanoparticles, its photolysis quantum yield is significantly lower, measured at 0.0021 ± 0.0004, and does not result in the formation of bromide ions. researchgate.netnih.gov This indicates that sorption to particles can drastically alter the photodegradation mechanism and efficiency. nih.gov The phototransformation half-life for bromoxynil octanoate in irradiated buffer solutions is approximately 3.43 days. regulations.gov
Interactive Table: Direct Photolysis Quantum Yields of Bromoxynil and its Derivatives
| Compound | Conditions | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| Bromoxynil (aqueous) | 307 nm | 0.064 ± 0.001 | researchgate.net, nih.gov |
| Bromoxynil Octanoate | pH 5, Xenon arc lamp | 0.060 | regulations.gov |
| Bromoxynil (sorbed on silica) | - | 0.0021 ± 0.0004 | researchgate.net, nih.gov |
Indirect photodegradation involves the breakdown of a compound by reactive oxygen species (ROS) that are themselves generated by light-absorbing substances in the water, such as dissolved organic matter (DOM). nih.govrsc.org Key ROS include hydroxyl radicals (•OH) and singlet oxygen (¹O₂).
Environmental factors present in natural waters can significantly alter photodegradation pathways. The presence of sodium nitrite (B80452), for example, has been shown to affect the environmental phototransformation of bromoxynil in water. canada.ca Research indicates a process of photocorporation, where nitrite ions are incorporated into the bromoxynil molecule under light exposure. canada.ca The pH of the water is another critical factor, as bromoxynil ionizes to its less toxic phenolate (B1203915) anion form under basic conditions, which can affect its reactivity and degradation rate. ccme.ca
Heterogeneous photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is an advanced oxidation process for degrading persistent organic pollutants. Studies have investigated the use of TiO₂-based photocatalysts for the degradation of bromoxynil. researchgate.net For instance, Cs-doped TiO₂ under visible light irradiation with ozone achieved 100% degradation and mineralization of bromoxynil within 2 hours at a basic pH. researchgate.net The efficiency of TiO₂ photocatalysis is enhanced by the generation of highly reactive species like hydroxyl radicals, which attack the pollutant molecule. mdpi.com The process can be influenced by factors such as catalyst dosage, pH, and the presence of other substances like H₂O₂. researchgate.netmdpi.com
Microbial Biotransformation and Reductive Dehalogenation Processes
Microorganisms play a crucial role in the degradation of bromoxynil in soil and sediment environments, particularly under anaerobic conditions.
Under anaerobic (oxygen-free) conditions, bromoxynil can be broken down through processes like reductive dehalogenation. In this process, bacteria use the halogenated compound as an electron acceptor, removing bromine atoms. nih.gov
Studies using anaerobic sediment have shown that bromoxynil (at 100 µM) was depleted within 20 to 30 days under methanogenic, sulfidogenic, and Fe(III)-reducing conditions. nih.gov However, it remained stable under denitrifying conditions. nih.gov The degradation process involves the sequential removal of bromine atoms (reductive debromination) leading to the transient formation of metabolites like bromocyanophenol, cyanophenol, and ultimately phenol. nih.gov
The bacterium Desulfitobacterium chlororespirans has been identified as capable of using bromoxynil as an electron acceptor for growth, coupling its debromination to the oxidation of lactate (B86563). nih.govnih.gov This organism stoichiometrically debrominates bromoxynil to 4-cyanophenol. nih.govresearchgate.net The doubling time for growth on bromoxynil was found to be 18.4 ± 5.2 hours. nih.govnih.govresearchgate.net This demonstrates that metabolic reductive debromination can be an effective pathway for the natural attenuation of bromoxynil in anoxic environments. nih.gov
Interactive Table: Anaerobic Degradation of Bromoxynil
| Redox Condition | Time for Depletion (100 µM) | Key Finding | Reference |
|---|---|---|---|
| Methanogenic | 20-30 days | Degradation observed | nih.gov |
| Sulfidogenic | 20-30 days | Degradation observed | nih.gov |
| Fe(III)-reducing | 20-30 days | Degradation observed | nih.gov |
| Denitrifying | Stable | No degradation observed | nih.gov |
Identification of Microbial Metabolites
The microbial transformation of 3,5-Dibromo-4-hydroxybenzonitrile leads to the formation of several intermediate compounds. Under anaerobic conditions, the degradation pathway primarily involves reductive debromination. Studies using anaerobic enrichment cultures have identified the transient accumulation of metabolites such as bromocyanophenol , cyanophenol , and ultimately phenol . nih.govresearchgate.net The process typically begins with the stoichiometric debromination of bromoxynil to 4-cyanophenol . nih.govnih.govresearchgate.net This intermediate is then further transformed into phenol, which can eventually be mineralized to carbon dioxide. nih.gov
Under different microbial conditions, other metabolites have been observed. Aerobic degradation pathways can yield compounds like 3,5-dibromo-4-hydroxybenzoate and 3,5-Dibromo-4-hydroxybenzamide . ethz.ch Further degradation can lead to the formation of 2,6-dibromophenol and 2,6-Dibromohydroquinone (B190982) . ethz.chnih.govasm.org
Table 1: Identified Microbial Metabolites of Bromoxynil
| Metabolite | Precursor Compound | Microbial Condition | Reference |
| 4-Cyanophenol | Bromoxynil | Anaerobic | nih.gov, researchgate.net, nih.gov |
| Bromocyanophenol | Bromoxynil | Anaerobic | nih.gov, researchgate.net |
| Phenol | 4-Cyanophenol | Anaerobic | nih.gov, researchgate.net |
| 3,5-Dibromo-4-hydroxybenzoate | Bromoxynil | Aerobic | ethz.ch |
| 3,5-Dibromo-4-hydroxybenzamide | Bromoxynil | Aerobic | ethz.ch |
| 2,6-Dibromohydroquinone | Bromoxynil | Aerobic | ethz.ch, nih.gov |
| 2,6-Dibromophenol | 3,5-Dibromo-4-hydroxybenzoate | Methanogenic | ethz.ch |
Characterization of Specific Microorganisms Involved in Biotransformation
A variety of microorganisms have been identified as capable of transforming bromoxynil. The bacterium Desulfitobacterium chlororespirans is a well-characterized example, known for its ability to carry out the anaerobic reductive dehalogenation of bromoxynil. nih.govresearchgate.netnih.gov This soil isolate can utilize bromoxynil as a terminal electron acceptor for growth, coupling its reduction to the oxidation of an electron donor like lactate. nih.govasm.org
Under aerobic conditions, different microbial consortia are active. Soil enrichment studies have shown an increase in populations of genera such as Stenotrophomonas, Pseudomonas, Chryseobacterium, and Achromobacter during aerobic degradation. nih.gov In these environments, the transformation often proceeds through a nitrile hydratase pathway. nih.gov Other bacteria implicated in bromoxynil degradation include:
Flavobacterium sp. strain ATCC 39723 , which degrades the compound aerobically. ethz.chnih.gov
Klebsiella pneumoniae subsp. ozaenae , which possesses a nitrilase enzyme that can inactivate bromoxynil. ethz.chtaylorandfrancis.com
Rhodococcus rhodochrous . ethz.ch
In anaerobic settings dominated by reductive debromination, cultures have shown an increase in bacteria from the Proteobacteria and Firmicutes phyla, with a notable increase in Dethiosulfatibacter. nih.gov
Table 2: Microorganisms Involved in Bromoxynil Biotransformation
| Microorganism | Degradation Condition | Key Transformation Pathway | Reference |
| Desulfitobacterium chlororespirans | Anaerobic | Reductive Dehalogenation | nih.gov, nih.gov, researchgate.net |
| Flavobacterium sp. | Aerobic | Hydroxylation | ethz.ch, nih.gov |
| Klebsiella pneumoniae | Aerobic | Nitrile Hydrolysis (Nitrilase) | ethz.ch, taylorandfrancis.com |
| Stenotrophomonas, Pseudomonas, etc. | Aerobic | Nitrile Hydratase Pathway | nih.gov |
| Dethiosulfatibacter | Anaerobic | Reductive Debromination | nih.gov |
Isotopic Tracers (e.g., ¹⁴C-labeling) for Pathway Elucidation in Biotic Degradation
Isotopic tracers are crucial tools for elucidating the complex pathways of biotic degradation. The use of carbon-14 (B1195169) (¹⁴C) labeled bromoxynil has been instrumental in tracking the fate of the molecule in various environmental systems. For instance, studies have used [¹⁴C]bromoxynil to quantify mineralization rates in soil, demonstrating that up to 42% of the compound can be converted to ¹⁴CO₂ within 60 days. 203.250.218 This technique also allows for the measurement of non-extractable residues and their bioavailability. 203.250.218nih.gov
Furthermore, the growth of microorganisms on bromoxynil has been confirmed using isotopic tracers. In studies with D. chlororespirans, [¹⁴C]lactate was used as the carbon and electron donor. The incorporation of ¹⁴C into the bacterial biomass during the dehalogenation of bromoxynil provided direct evidence that the process was metabolic and supported microbial growth. nih.govresearchgate.netnih.gov
More advanced techniques like Compound-Specific Isotope Analysis (CSIA) analyze the stable isotope ratios of carbon (δ¹³C) and nitrogen (δ¹⁵N) in the parent compound as it degrades. nih.govnih.gov This method can differentiate between degradation pathways. For bromoxynil, aerobic microbial degradation is associated with a strong inverse nitrogen isotope effect, while anaerobic degradation shows negligible isotopic effects for both carbon and nitrogen. nih.gov These distinct isotopic signatures allow for the identification of specific degradation processes occurring in the field. nih.govresearchgate.net
Enzymatic Basis of Microbial Dehalogenation
The microbial degradation of halogenated compounds like 3,5-Dibromo-4-hydroxybenzonitrile is an enzyme-mediated process. The specific enzymes involved depend on the microorganism and the prevailing redox conditions.
In anaerobic bacteria such as Desulfitobacterium chlororespirans, the key process is reductive dehalogenation, catalyzed by enzymes broadly classified as reductive dehalogenases . nih.gov It is hypothesized that the active site of these enzymes can be highly specific, as evidenced by the reduced ability of D. chlororespirans to dehalogenate the larger, iodinated analogue ioxynil (B1672095) compared to bromoxynil. nih.gov
Under aerobic conditions, several enzymatic pathways have been identified:
Nitrile Hydrolysis : The bacterium Klebsiella ozaenae produces a nitrilase enzyme that hydrolyzes the nitrile group (-C≡N) of bromoxynil, inactivating the herbicide. taylorandfrancis.com This mechanism is a common detoxification strategy.
Hydroxylation : The pentachlorophenol (B1679276) (PCP)-degrading Flavobacterium sp. utilizes a pentachlorophenol (PCP) hydroxylase to initiate bromoxynil degradation. nih.govasm.org This enzyme converts bromoxynil to 2,6-dibromohydroquinone in a reaction that consumes NADPH and oxygen. nih.govasm.org
Nitrile Hydratase Pathway : In some aerobic soil bacteria, a nitrile hydratase is the dominant enzyme, initiating the degradation cascade. nih.gov
These dehalogenating enzymes are part of broad superfamilies, such as the alpha/beta-hydrolases, and their evolution likely involves functional promiscuity between related enzyme families, like epoxide hydrolases and haloalkane dehalogenases. diva-portal.org
Sorption and Desorption Dynamics in Environmental Matrices
The transport and bioavailability of 3,5-Dibromo-4-hydroxybenzonitrile in the environment are heavily influenced by its interaction with solid phases like soil and sediment. Sorption and desorption processes dictate the concentration of the compound in the aqueous phase, and thus its susceptibility to degradation and potential for leaching.
Soil: In soil, bromoxynil's sorption is positively correlated with the soil organic carbon content. nih.gov Studies on silt loam soils have reported sorption distribution coefficient (Kd) values ranging from 0.7 to 1.4 L kg⁻¹. nih.gov The compound has a relatively short half-life in soil (often less than a day) due to its rapid incorporation into non-extractable, or bound, residues. nih.gov A significant portion of these bound residues (around 87%) becomes associated with the humic acid fraction of the soil organic matter. nih.gov While bound, these residues are less bioavailable but can be slowly mineralized over time. nih.gov The presence of other pollutants, such as microplastics, in soil may also alter the sorption and desorption behavior of herbicides. nih.gov
Nanoparticles: Engineered nanoparticles are being explored for the remediation of water contaminated with herbicides like bromoxynil. Zero-valent iron nanoparticles (ZVI-NPs) have demonstrated high efficiency as an adsorbent for bromoxynil. rsc.org In laboratory studies, ZVI-NPs achieved 90-99.9% removal of the herbicide from water within 50 minutes. rsc.org The adsorption kinetics fit a second-order model, and efficiency can be further enhanced by embedding the nanoparticles into cellulose (B213188) membranes. rsc.org Sorption onto other nanoparticles, such as silica, also occurs and can significantly affect the compound's fate by, for example, lowering its photodegradation rate. nih.gov
Table 3: Sorption Parameters of Bromoxynil in Environmental Matrices
| Matrix | Parameter | Value/Finding | Reference |
| Dundee Silt Loam Soil | Sorption Coefficient (Kd) | 0.7 - 1.4 L kg⁻¹ | nih.gov |
| Dundee Silt Loam Soil | Bound Residue Formation | ~46.5% of applied amount | nih.gov |
| Zero-Valent Iron Nanoparticles (ZVI-NPs) | Removal Efficiency | 90 - 99.9% | rsc.org |
| ZVI-NPs in Cellulose Membrane | Removal Efficiency | 99.9 - 100% | rsc.org |
| Silica Nanoparticles | Effect on Photolysis | Lowers quantum yield | nih.gov |
Compound Names Mentioned
2,6-Dibromohydroquinone
2,6-Dibromophenol
3,5-Dibromo-4-hydroxybenzamide
3,5-Dibromo-4-hydroxybenzonitrile
3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2
3,5-Dibromo-4-hydroxybenzoate
4-Cyanophenol
Bromocyanophenol
Bromoxynil
Bromoxynil octanoate
Cyanophenol
Diuron
Hexazinone
Ioxynil
Lactate
Pentachlorophenol (PCP)
Phenol
S-metolachlor
Tebuthiuron
Research Applications in Chemical Biology and Environmental Sciences
Utilization as an Isotopic Standard in Environmental Monitoring and Residue Analysis
The primary and most widespread application of 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 is as an internal standard for the quantitative analysis of bromoxynil (B128292) residues in environmental and agricultural samples. lcms.czsmolecule.com In analytical chemistry, particularly in chromatographic methods like liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. lcms.czoup.com
The deuterated standard is chemically identical to the non-labeled analyte (bromoxynil) and thus exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. researchgate.net However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the analyte during sample preparation or variations in instrument response can be corrected for. This is because the ratio of the native analyte to the internal standard remains constant throughout the procedure. oup.com
This approach is crucial for minimizing matrix effects, where other components in a complex sample (like soil, water, or plant tissue) can interfere with the analyte's signal, leading to inaccurate quantification. The use of deuterated internal standards like bromoxynil-d2 has been shown to significantly improve the accuracy and robustness of methods for analyzing acidic herbicides in various matrices. lcms.czoup.com
Table 1: Analytical Methods for Bromoxynil Utilizing Isotopic Standards
| Analytical Technique | Matrix | Purpose | Role of this compound |
| UPLC-MS/MS | Tobacco and Soil | Quantification of acidic herbicide residues | Internal standard to compensate for matrix effects and improve accuracy. oup.com |
| LC-MS/MS | Cannabis | Quantification of pesticide and mycotoxin residues | Internal standard to correct for matrix-induced signal suppression or enhancement. lcms.cz |
| HPLC | Municipal and Industrial Wastewater | Determination of bromoxynil concentration | Authentic standard for calibration and comparison of retention times. epa.gov |
Probing Metabolic Pathways and Biochemical Transformations using Deuterated Analogues
Deuterated analogues of biologically active compounds are powerful tools for tracing metabolic pathways and understanding biochemical transformations. nih.govescholarship.org While specific studies detailing the use of this compound for this purpose are not extensively documented in publicly available literature, the principles of using deuterium-labeled compounds in metabolic research are well-established. escholarship.orgnih.gov
When a deuterated compound is introduced into a biological system, it follows the same metabolic routes as its non-deuterated counterpart. By using techniques like mass spectrometry, researchers can track the incorporation of deuterium (B1214612) into various metabolites. This allows for the unambiguous identification of transformation products and the elucidation of the sequence of reactions in a metabolic pathway. nih.gov For instance, the metabolism of bromoxynil in organisms can be studied by introducing the deuterated form and analyzing the resulting metabolites for the presence of the deuterium label. This would help in identifying key enzymatic processes such as hydrolysis, conjugation, or degradation. epa.govregulations.gov
The main metabolic pathway for bromoxynil in mammals involves hydrolysis and conjugation. epa.gov In microorganisms, degradation can proceed through various routes, including the conversion to 3,5-dibromo-4-hydroxybenzoic acid or reductive dehalogenation to form 4-cyanophenol. ethz.chresearchgate.netnih.gov The use of this compound in such studies would provide a clear marker to follow the fate of the carbon skeleton of the original molecule through these complex transformations.
Mechanistic Studies of Biological Interactions at the Molecular Level
Bromoxynil's herbicidal activity stems from its ability to disrupt crucial biological processes in plants, primarily photosynthesis and cellular respiration. smolecule.comregulations.gov It acts as an inhibitor of photosystem II (PSII) by blocking the electron transport chain, and also uncouples oxidative phosphorylation in mitochondria, which halts energy production. regulations.gov
While direct mechanistic studies employing this compound are not widely reported, isotopic labeling is a fundamental technique in such research. For example, understanding the precise binding interactions of a herbicide within its target protein can be aided by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can be enhanced through specific isotopic labeling of the molecule.
Molecular docking and dynamics simulations are also used to model the interaction between herbicides like bromoxynil and their target sites, such as the D1 protein of photosystem II. mdpi.com These computational studies can predict binding affinities and key interactions, such as hydrogen bonding. While not a direct application of the deuterated compound, the synthesis of various analogs of bromoxynil has been used to probe the binding pocket of the D1 protein and investigate variations in herbicidal efficacy. lcms.cz
Assessment of Environmental Impact through Degradation Pathway Analysis
Understanding the environmental fate of herbicides like bromoxynil is essential for assessing their potential environmental impact. This involves studying their degradation pathways in different environmental compartments such as soil and water. ethz.ch this compound plays a vital role in these studies as a highly accurate tool for quantifying the disappearance of the parent compound and the appearance of its degradation products over time.
By spiking environmental samples with bromoxynil and using the deuterated analog as an internal standard, researchers can obtain precise measurements of the degradation rate and identify the various metabolites formed under different conditions (e.g., aerobic vs. anaerobic). nih.gov This allows for the determination of the herbicide's persistence in the environment and the nature of its breakdown products.
Studies have shown that bromoxynil can be degraded by various microorganisms through different pathways, including the formation of 3,5-dibromo-4-hydroxybenzoic acid and subsequent metabolites. ethz.chnih.gov The use of this compound in these experiments ensures that the analytical data is reliable, which is crucial for developing accurate environmental risk assessments.
Table 2: Degradation Products of Bromoxynil
| Degradation Product | Environmental Condition |
| 3,5-dibromo-4-hydroxybenzoic acid | Aerobic |
| 4-cyanophenol | Anaerobic (reductive debromination) |
| Phenol | Anaerobic |
| Carbon dioxide | Complete mineralization |
| 2,6-dibromohydroquinone (B190982) | Microbial metabolism |
| Source: ethz.chnih.govnih.gov |
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways for Derivatization
The synthesis of 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 is a critical first step for its use in research. Future research will likely focus on developing more efficient and selective methods for its synthesis and the derivatization of its functional groups.
Synthesis of Deuterated Analogues: The introduction of deuterium (B1214612) atoms into aromatic rings is a well-established field, with various methods available. For this compound, synthetic strategies could involve the deuteration of a suitable precursor, such as 4-hydroxybenzonitrile, followed by bromination. Alternatively, a pre-brominated compound could undergo deuterium exchange reactions. osti.gov A metal-free approach for the synthesis of deuterated benzyl (B1604629) alcohols using deuterium oxide as the solvent has been demonstrated, which could be adapted for related phenolic compounds. organic-chemistry.org The synthesis of mono-deuterated ethylbenzene, for instance, involves the creation of a Grignard reagent followed by reaction with deuterium oxide, a technique potentially adaptable to benzonitrile (B105546) derivatives. youtube.com
Derivatization of Functional Groups: The hydroxyl and nitrile groups on the aromatic ring, as well as the bromine atoms, offer sites for derivatization. Derivatization is crucial for altering the compound's properties for specific applications or for enhancing its detectability in analytical methods. libretexts.org Common derivatization techniques for functional groups like alcohols and carboxylic acids (which can be obtained from the hydrolysis of the nitrile group) include silylation, acylation, and alkylation. libretexts.org For halogenated aromatic compounds, methods like photolysis in the presence of potassium cyanide can be used to synthesize benzonitriles from phenyl halides. nih.gov Industrial processes for producing aromatic nitriles can involve the reaction of a carboxylic acid with a halogenating agent followed by reaction with an amidating agent and a dehydrating agent. google.com The use of reagents like pentafluorobenzyl bromide (PFB-Br) can introduce halogenated groups that enhance the response of electron capture detectors in gas chromatography. libretexts.org
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reaction Kinetics
Understanding the kinetics of reactions involving this compound is fundamental to optimizing its synthesis and studying its transformation. Advanced spectroscopic techniques that allow for in-situ monitoring are invaluable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) spectroscopy is a powerful tool for monitoring reactions involving deuterated compounds. rsc.org It can provide real-time kinetic information on the progress of a reaction by tracking the disappearance of deuterated reactants and the appearance of deuterated products. rsc.org In-situ NMR monitoring has been successfully applied to study various reactions, including those involving the synthesis of deuterated compounds. researchgate.net The distinct resonance of deuterium allows for clear observation of the labeled sites, and changes in the NMR spectra over time can be used to calculate reaction rates. rsc.orgnih.gov
Raman and Infrared (IR) Spectroscopy: In-situ Raman and IR spectroscopy are also highly effective for real-time reaction monitoring. gcms.cz These techniques provide information about the vibrational modes of molecules, allowing for the identification of reactants, intermediates, and products in a reaction mixture without the need for sampling. gcms.cz Raman spectroscopy has been used to monitor halogen-lithium exchange reactions by tracking the disappearance of the C-Br band. mdpi.com The feasibility of using both Raman and IR for in-situ monitoring of reactions involving halogenated aromatics has been demonstrated. mdpi.com Furthermore, Raman imaging can be employed to monitor the uptake and distribution of deuterated molecules within single living cells, offering insights into their intracellular fate. nih.govacs.org
High-Throughput Screening of Analogues for Targeted Research Applications
High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. This approach could be applied to analogues of this compound to discover new compounds with desired properties, such as enhanced herbicidal activity or specific interactions with biological targets.
The process involves testing a library of structurally related compounds in parallel using automated systems. For example, HTS has been used to screen for nitrification inhibitors and to identify novel insecticides. youtube.com In the context of herbicides, HTS could be used to screen for analogues of bromoxynil (B128292) with improved efficacy or a different spectrum of activity. nih.gov The synthesis of a library of analogues with variations in the substituents on the aromatic ring could be followed by HTS assays to measure their ability to inhibit plant growth or specific enzymes. nih.gov HTS has also been employed to identify potent and specific antagonists of receptors like the pregnane (B1235032) X receptor by screening large compound libraries. nih.gov
Integration of Multi-Omics Approaches in Biotransformation Studies
The biotransformation of this compound in the environment or within organisms is a complex process involving multiple biochemical pathways. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of these processes.
By studying the changes in genes, proteins, and metabolites in an organism or microbial community upon exposure to the compound, researchers can identify the key enzymes and pathways involved in its degradation. nih.gov For example, multi-omics analysis has been used to reveal the genes and metabolites involved in biofilm formation in bacteria and to characterize the molecular mechanisms of weedy traits in plants. nih.govnih.gov In the context of bromoxynil, a multi-omics approach could be used to study its degradation by microorganisms. researchgate.netnih.gov Such studies could identify the specific dehalogenases, nitrilases, and other enzymes responsible for breaking down the molecule, as well as the metabolic intermediates formed during the process. researchgate.netnih.gov This information is crucial for assessing the environmental fate of the compound and for developing bioremediation strategies.
Predictive Modeling for Environmental Fate and Degradation Pathways
Predictive modeling is an increasingly important tool for assessing the potential environmental impact of chemicals. By using computational models, researchers can predict the environmental fate of a compound, including its persistence, mobility, and degradation pathways. stone-env.com
For this compound, predictive models can be used to estimate its behavior in different environmental compartments such as soil and water. wikipedia.org These models take into account the physicochemical properties of the compound and various environmental factors to simulate its transport and transformation. umsl.edu The degradation of herbicides like atrazine (B1667683) and bromacil (B1667870) has been studied using predictive simulation models. mdpi.com The development of quantitative structure-activity relationship (QSAR) models can also help in predicting the environmental fate and toxicity of related brominated compounds. The environmental fate of herbicides can be complex, with factors like microbial degradation playing a significant role. clearsynth.com Models can also be used to predict the formation of transformation products. osti.gov Challenges in accurately modeling the fate of pesticides and their transformation products remain, highlighting the need for continued research and model development. osti.gov
Development of Deuterated Analogues for Isotope-Dilution Mass Spectrometry in Complex Mixtures
One of the primary applications of this compound is as an internal standard in isotope-dilution mass spectrometry (ID-MS). This technique is a highly accurate method for quantifying the amount of a specific compound in a complex mixture.
Principle of Isotope-Dilution Mass Spectrometry: ID-MS involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample. aptochem.com The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Because the internal standard behaves chemically and physically almost identically to the analyte, it can correct for losses during sample preparation and analysis, leading to highly accurate and precise quantification. nih.gov
Application to Complex Mixtures: The use of deuterated internal standards is particularly valuable for the analysis of compounds in complex matrices such as environmental samples (soil, water) or biological tissues. aptochem.com For instance, deuterated standards are used to measure drug metabolites in biological samples and pollutants in the environment. aptochem.com The development and synthesis of deuterated metabolites, such as those of vitamin D, are crucial for their accurate quantification in human serum by LC-MS/MS. mdpi.comnih.gov Similarly, this compound can be used to accurately quantify its non-deuterated counterpart, bromoxynil, in various samples. The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection by the mass spectrometer. nih.gov
Kinetic Isotope Effect Considerations: When using deuterated compounds in studies of reaction mechanisms or metabolic pathways, it is important to consider the kinetic isotope effect (KIE). umsl.edu The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reaction for the deuterated compound if this bond is broken in the rate-determining step. youtube.comnih.gov This effect can be exploited in drug development to slow down metabolism, but it must be accounted for when interpreting data from studies using deuterated tracers. youtube.com
Q & A
Q. What are the recommended synthetic routes for 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2, and how can deuterium incorporation be optimized?
- Methodological Answer : The synthesis typically involves bromination of a hydroxybenzonitrile precursor followed by isotopic deuteration. For deuterium incorporation at the 2,6 positions, researchers may use acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O or DMSO-d₆) under controlled temperature (40–60°C). Monitoring reaction progress via mass spectrometry (MS) or ²H-NMR ensures deuteration efficiency. Precedents from similar brominated benzonitriles suggest using Pd-catalyzed cross-coupling for bromine introduction, followed by selective deuteration .
Q. How should researchers characterize the deuteration efficiency and positional specificity in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight shifts due to deuterium substitution. ²H-NMR spectroscopy is critical for verifying deuterium placement at the 2,6 positions, as aromatic proton signals in these regions will vanish or split. Complementary techniques like FT-IR and X-ray crystallography (if crystals are obtainable) can validate structural integrity. Cross-referencing with NIST spectral databases for analogous brominated compounds ensures accuracy .
Q. What are the critical storage and handling protocols to maintain compound stability?
- Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and moisture absorption. Handling should occur in a glovebox or fume hood with PPE (nitrile gloves, lab coat) to avoid skin contact. Stability studies on similar brominated aromatics indicate degradation via hydrolysis of the nitrile group under acidic conditions, necessitating pH-neutral storage environments .
Advanced Research Questions
Q. How does deuterium substitution at the 2,6 positions influence reaction kinetics in cross-coupling reactions?
- Methodological Answer : Kinetic isotope effects (KIEs) may alter reaction rates due to stronger C–D bonds compared to C–H. For Suzuki-Miyaura couplings, deuterated positions could reduce oxidative addition efficiency at Pd centers. Controlled experiments comparing reaction rates of deuterated vs. non-deuterated analogs are essential. Computational modeling (DFT) can predict isotopic effects on transition states, while in situ NMR monitors real-time kinetics .
Q. What strategies resolve discrepancies in reported melting points or spectral data for brominated benzonitrile derivatives?
Q. How can deuterium labeling at 2,6 positions enhance mechanistic studies of hydroxylation or dehalogenation pathways?
- Methodological Answer : Use ³,⁵-Dibromo-4-hydroxybenzonitrile-2,6-D2 as a tracer in radical-mediated hydroxylation reactions. LC-MS tracking of deuterium retention vs. loss identifies whether hydrogen abstraction occurs at specific positions. Isotopic labeling also clarifies intermediate stability; for example, deuterium’s slower kinetic release in ESI-MS/MS can pinpoint rate-limiting steps .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar solvents: How to design experiments to clarify?
- Methodological Answer : Conduct systematic solubility tests in DMSO, MeOH, and H₂O at 25°C using UV-Vis spectroscopy or gravimetric analysis. Compare results with structurally similar compounds (e.g., 3,5-dibromo-4-hydroxybenzoic acid) to identify trends. Note that deuterated compounds may exhibit slightly reduced solubility due to isotopic mass effects, requiring adjusted solvent ratios .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
